molecular formula C24H19N3O B11614669 N-(4-methylphenyl)-4-[4-(prop-2-yn-1-yloxy)phenyl]phthalazin-1-amine

N-(4-methylphenyl)-4-[4-(prop-2-yn-1-yloxy)phenyl]phthalazin-1-amine

Cat. No.: B11614669
M. Wt: 365.4 g/mol
InChI Key: XIWWCLWAROHUIQ-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-4-[4-(prop-2-yn-1-yloxy)phenyl]phthalazin-1-amine is a synthetic organic compound that belongs to the phthalazine family Phthalazines are heterocyclic compounds containing a fused benzene and pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-4-[4-(prop-2-yn-1-yloxy)phenyl]phthalazin-1-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the phthalazine core: Starting from phthalic anhydride, the phthalazine core can be synthesized through a series of reactions involving hydrazine and subsequent cyclization.

    Introduction of the 4-methylphenyl group: This can be achieved through a nucleophilic substitution reaction using 4-methylphenylamine.

    Attachment of the 4-(prop-2-yn-1-yloxy)phenyl group: This step might involve an etherification reaction where 4-(prop-2-yn-1-yloxy)phenol is reacted with the phthalazine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-4-[4-(prop-2-yn-1-yloxy)phenyl]phthalazin-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions could involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles like amines or alcohols

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phthalazine oxides, while reduction could produce phthalazine derivatives with reduced functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific molecular pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-4-[4-(prop-2-yn-1-yloxy)phenyl]phthalazin-1-amine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    Phthalazine: The parent compound, which lacks the substituted phenyl groups.

    4-methylphthalazine: A derivative with a methyl group attached to the phthalazine core.

    4-(prop-2-yn-1-yloxy)phthalazine: A derivative with a prop-2-yn-1-yloxy group attached to the phthalazine core.

Uniqueness

N-(4-methylphenyl)-4-[4-(prop-2-yn-1-yloxy)phenyl]phthalazin-1-amine is unique due to the presence of both the 4-methylphenyl and 4-(prop-2-yn-1-yloxy)phenyl groups, which may confer distinct chemical and biological properties compared to other phthalazine derivatives.

Properties

Molecular Formula

C24H19N3O

Molecular Weight

365.4 g/mol

IUPAC Name

N-(4-methylphenyl)-4-(4-prop-2-ynoxyphenyl)phthalazin-1-amine

InChI

InChI=1S/C24H19N3O/c1-3-16-28-20-14-10-18(11-15-20)23-21-6-4-5-7-22(21)24(27-26-23)25-19-12-8-17(2)9-13-19/h1,4-15H,16H2,2H3,(H,25,27)

InChI Key

XIWWCLWAROHUIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)OCC#C

Origin of Product

United States

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